molecular formula C24H23F2NO4S B457199 ethyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate

ethyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate

Cat. No.: B457199
M. Wt: 459.5g/mol
InChI Key: SOUYUSHJZWMYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a difluoromethoxybenzoyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the thiophene ring. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The difluoromethoxybenzoyl group can be introduced through a Friedel-Crafts acylation reaction , while the dimethylphenyl group can be added via a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or thiophene rings using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethoxybenzoyl group can enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

Ethyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and biological activities

Properties

Molecular Formula

C24H23F2NO4S

Molecular Weight

459.5g/mol

IUPAC Name

ethyl 2-[[4-(difluoromethoxy)benzoyl]amino]-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H23F2NO4S/c1-5-30-23(29)20-19(17-7-6-13(2)14(3)12-17)15(4)32-22(20)27-21(28)16-8-10-18(11-9-16)31-24(25)26/h6-12,24H,5H2,1-4H3,(H,27,28)

InChI Key

SOUYUSHJZWMYMW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C2=CC(=C(C=C2)C)C)C)NC(=O)C3=CC=C(C=C3)OC(F)F

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC(=C(C=C2)C)C)C)NC(=O)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.